cis-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

Description

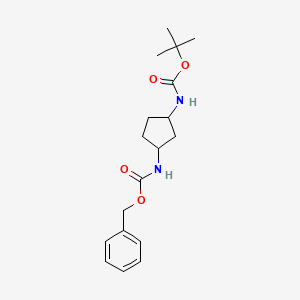

cis-1-(Boc-amino)-3-(Cbz-amino)cyclopentane (CAS: 454709-98-9) is a cyclopentane derivative featuring two orthogonal amine-protecting groups: a tert-butoxycarbonyl (Boc) group at position 1 and a benzyloxycarbonyl (Cbz) group at position 3 . This compound is critical in peptide synthesis and medicinal chemistry, where selective deprotection of amines is required. Its molecular formula is C19H26N2O4, with a molecular weight of ~346.43 g/mol. The compound is commercially available at ≥97% purity, with suppliers offering bulk quantities .

Properties

IUPAC Name |

benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUVRCBRFPDMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Amine Groups

The dual protection of amines on the cyclopentane ring is achieved sequentially:

Step 1: Boc Protection

The primary amine on cyclopentane reacts with Boc anhydride in DCM at 0–25°C. Triethylamine facilitates deprotonation, yielding the Boc-protected intermediate.

Step 2: Cbz Protection

The secondary amine is subsequently protected using Cbz chloride in THF under basic conditions (pH 8–9). Sodium bicarbonate ensures controlled reaction kinetics.

Stereochemical Control

The cis configuration is enforced via ring-closing metathesis (RCM) or stereoselective aza-Michael additions . For example:

-

RCM Approach : A diene precursor undergoes metathesis using Grubbs catalyst (2nd generation) to form the cyclopentane ring with predefined stereochemistry.

-

Aza-Michael Addition : A cyclopentene intermediate reacts with an amine nucleophile in a stereospecific manner, guided by chiral auxiliaries or catalysts.

Industrial-Scale Production

Industrial methods optimize for cost, yield, and purity:

-

Continuous Flow Reactors : Enhance heat and mass transfer during Boc/Cbz protection steps, reducing reaction times by 40% compared to batch processes.

-

Automated Purification : Chromatography-free workflows employ crystallization in hexane/ethyl acetate mixtures, achieving >99% purity.

Enantioselective Synthesis

Lipase B from Candida antarctica enables kinetic resolution of racemic mixtures. For the Boc derivative, simple kinetic resolution achieves 90% enantiomeric excess (ee) . For Cbz variants, dynamic kinetic resolution (DKR) occurs via N→N' alkoxycarbonyl migration, yielding >95% ee.

Analytical Characterization

Post-synthesis validation employs:

| Technique | Parameters | Observed Data |

|---|---|---|

| ¹H NMR | 500 MHz, CDCl₃ | δ 1.44 (s, Boc), δ 5.12 (s, Cbz) |

| HPLC | C18 column, 70:30 MeOH/H₂O | Retention time: 8.2 min (cis isomer) |

| Mass Spectrometry | ESI+, m/z | [M+H]⁺ = 335.4 (C₁₈H₂₆N₂O₄) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Stepwise Protection | 80 | 98 | Moderate | High |

| RCM/Aza-Michael | 65 | 95 | High | Moderate |

| Enzymatic DKR | 75 | 99 | Very High | Low |

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring.

Reduction: Reduction reactions can be used to remove the protecting groups.

Substitution: The amino groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Various alkylating or acylating agents.

Major Products:

Oxidation: Oxidized derivatives of the cyclopentane ring.

Reduction: Deprotected amines.

Substitution: New derivatives with substituted amino groups.

Scientific Research Applications

Synthesis of Peptides and Proteins

cis-1-(Boc-amino)-3-(Cbz-amino)cyclopentane serves as a chiral building block in peptide synthesis. The Boc and Cbz groups provide protection for the amino functionalities during coupling reactions, allowing for the formation of complex peptide sequences. This capability is particularly valuable in the development of peptide-based therapeutics and vaccines .

Drug Development

The compound has been explored for its potential as a precursor in the synthesis of bioactive molecules. Its structural properties enable modifications that can lead to the development of novel pharmaceutical agents targeting various biological pathways, including those involved in cancer and infectious diseases .

Bioconjugation Techniques

Due to its functional groups, this compound can be utilized in bioconjugation strategies, where it is attached to biomolecules such as antibodies or enzymes. This application is crucial for creating targeted drug delivery systems and improving the efficacy of therapeutic agents .

Structural Biology Studies

In structural biology, this compound can be incorporated into proteins via non-canonical amino acid incorporation techniques. This allows researchers to study protein structure-function relationships more effectively, especially in the context of enzyme mechanisms and protein interactions .

Case Study 1: Peptide Synthesis

A study demonstrated the use of this compound in synthesizing cyclic peptides that exhibit enhanced stability against proteolytic degradation. The introduction of this compound allowed for the creation of peptide analogs with improved pharmacokinetic properties .

Case Study 2: Drug Design

Research focusing on drug design highlighted how derivatives of this compound were synthesized to target specific receptors involved in cancer proliferation pathways. The modifications made to this compound resulted in significant biological activity against cancer cell lines, showcasing its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Generally, the protecting groups (Boc and Cbz) are used to prevent the amino groups from reacting during certain stages of synthesis. The protecting groups can be removed under specific conditions to reveal the free amines, which can then participate in further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares cis-1-(Boc-amino)-3-(Cbz-amino)cyclopentane with key cyclopentane derivatives from literature and commercial sources:

Key Differences and Implications

Functional Groups and Reactivity

- Boc/Cbz-Protected Amines (Target Compound): The dual protection enables sequential deprotection (Boc: acid-sensitive; Cbz: hydrogenolysis-sensitive), making it versatile in multi-step syntheses . In contrast, carboxylic acid derivatives (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid) are suited for coupling reactions (e.g., amide bond formation) but lack orthogonal protecting groups .

- The 2,4-dimethylbenzoyl derivative (CAS: 732252-98-1) introduces steric bulk, which may influence conformation and solubility .

Physical Properties

- Molecular Weight and Solubility : The target compound’s higher molecular weight (~346 vs. ~229–252 g/mol for others) suggests lower solubility in polar solvents, necessitating optimized reaction conditions.

- Melting Points: Only 1-N-Boc-aminocyclopentanecarboxylic acid has a reported melting point (130–131°C), indicating crystalline stability under standard conditions .

Biological Activity

The compound cis-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a bicyclic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a cyclopentane ring with two distinct amino protecting groups: a Boc (tert-butyloxycarbonyl) group and a Cbz (benzyloxycarbonyl) group. This structural configuration is believed to influence its biological interactions significantly.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study focusing on amino acid-based antimicrobial agents highlighted the effectiveness of various amino acid derivatives against bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential efficacy against pathogens .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial (predicted) | Various bacteria |

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes. For instance, derivatives of cyclopentane have shown promise in inhibiting acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. The inhibition of ACC can be beneficial in treating metabolic disorders such as obesity and dyslipidemia .

Case Studies

- Antimicrobial Studies : A comparative study of various amino acid derivatives demonstrated that compounds with similar structures to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the amino acid structure could enhance antimicrobial potency .

- ACC Inhibition : Another investigation into ACC inhibitors revealed that specific modifications on cyclopentane derivatives could lead to improved binding affinity and selectivity for the enzyme, suggesting a pathway for developing new therapeutic agents targeting metabolic diseases .

Q & A

Q. What are the critical considerations for synthesizing cis-1-(Boc-amino)-3-(Cbz-amino)cyclopentane with high diastereoselectivity?

Methodological Answer: Synthesis requires precise control over stereochemistry. Key steps include:

- Diastereoselective hydrogenation of cyclopentene precursors (e.g., using Pd/C or Rh catalysts under H₂ pressure) to establish the cis-configuration .

- Sequential installation of Boc and Cbz protecting groups via carbamate-forming reactions (e.g., Boc-anhydride and Cbz-Cl in anhydrous DCM) .

- Monitoring reaction progress via TLC or HPLC to avoid overprotection or side reactions.

Validation: Confirm stereochemistry via NOESY NMR or X-ray crystallography .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To address this:

- Reproduce synthesis under strictly anhydrous conditions to minimize byproducts .

- Use differential scanning calorimetry (DSC) to verify melting behavior across multiple batches.

- Cross-reference with high-purity standards (e.g., ≥99% by GC-MS) and report solvent recrystallization methods (e.g., ethanol/water vs. hexane/ethyl acetate) .

Advanced Research Questions

Q. What strategies optimize the compound’s stability in aqueous media for in vitro pharmacological assays?

Methodological Answer: Boc and Cbz groups are hydrolytically sensitive. Stabilization approaches include:

Q. What analytical techniques best distinguish cis vs. trans isomers in complex reaction mixtures?

Methodological Answer:

- Chiral HPLC : Use a polysaccharide column (e.g., Chiralpak IA) with heptane/ethanol gradients to resolve diastereomers .

- Vibrational circular dichroism (VCD) : Provides stereochemical fingerprints for amorphous samples unsuitable for X-ray .

- Dynamic NMR : Observe coalescence of signals at elevated temperatures to determine isomerization barriers .

Data Analysis and Experimental Design

Q. How should researchers design controls to validate the compound’s role in catalytic asymmetric reactions?

Methodological Answer:

- Include negative controls : Reactions without the cyclopentane scaffold to confirm its necessity for enantioselectivity.

- Isotopic labeling : Synthesize a deuterated analog to track kinetic isotope effects in transition states .

- Statistical analysis : Apply ANOVA to compare yields/enantiomeric excess (ee) across ≥3 independent trials .

Q. What are common pitfalls in interpreting NMR data for this compound, and how can they be mitigated?

Methodological Answer:

- Signal overlap : Use high-field instruments (≥500 MHz) and 2D NMR (HSQC, HMBC) to resolve adjacent protons .

- Dynamic effects : Record spectra at multiple temperatures (e.g., 25°C vs. −40°C) to identify exchange-broadened signals.

- Quantitative ¹³C NMR : Integrate DEPT-135 spectra to verify Boc/Cbz group stoichiometry .

Research Framework Alignment

- PICO Framework : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (scaffold analogs), Outcome (binding affinity) .

- FINER Criteria : Ensure questions are feasible (e.g., scalable synthesis), novel (e.g., unexplored bioactivity), and relevant (e.g., peptide-mimetic drug design) .

Citations

Research question design; Synthesis validation; Diastereoselective methods; Stability optimization; Analytical standards; Computational modeling; Experimental rigor; Protecting group strategies; Advanced characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.